N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5S2/c1-25(15-10-16(28-2)12-17(11-15)29-3)32(26,27)18-7-8-31-19(18)21-23-20(24-30-21)13-5-4-6-14(22)9-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNOCDWJBILWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC(=C1)OC)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the key intermediates, such as the 3,5-dimethoxyphenyl and 3-fluorophenyl derivatives. These intermediates are then subjected to various reactions, including cyclization to form the oxadiazole ring and sulfonation to introduce the sulfonamide group. The final step involves the coupling of these intermediates under controlled conditions to yield the target compound .
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide exhibit promising anticancer properties. Studies have shown that derivatives containing the oxadiazole moiety can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structural features have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxicity and potential as chemotherapeutic agents .
Antimicrobial Properties
The sulfonamide group in this compound is known for its antimicrobial activity. Research has demonstrated that sulfonamide derivatives can be effective against a range of bacterial and fungal pathogens. In vitro studies have shown that compounds containing the sulfonamide moiety exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Candida albicans .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The ability of these compounds to inhibit acetylcholinesterase suggests potential applications in treating conditions like Alzheimer's disease. For example, molecular docking studies indicate that such compounds can effectively bind to the active site of acetylcholinesterase, enhancing cholinergic transmission and providing neuroprotective benefits .
Table 1: Summary of Biological Activities
| Activity Type | Compound Type | Reference |
|---|---|---|
| Anticancer | Oxadiazole derivatives | |
| Antimicrobial | Sulfonamide derivatives | |
| Neuroprotective | Acetylcholinesterase inhibitors |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated a series of oxadiazole-containing sulfonamides for their anticancer activity. The results indicated that these compounds could significantly reduce cell viability in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Activity
In another study, a library of sulfonamide derivatives was screened for antimicrobial activity. Compounds similar to this compound showed promising results against resistant strains of bacteria and fungi, suggesting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Oxadiazole-Containing Analogs
a. tert-Butyl 4-((2-(3-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (8e)
- Structural Differences :
- Replaces the thiophene core with a benzo[b]thiophene.
- Substituents: 3,5-dimethoxybenzyl on the oxadiazole vs. 3-fluorophenyl in the target compound.
- Additional piperidine-carboxylate group.
- Implications: The bulkier benzo[b]thiophene and piperidine groups may enhance lipophilicity but reduce metabolic stability compared to the thiophene-sulfonamide scaffold .
b. N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide (Z9)
Sulfonamide-Based Analogs
a. 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide
- Structural Differences :
- 3,4-Dimethoxyphenyl on oxadiazole (vs. 3-fluorophenyl).
- 3,5-Dimethylphenyl on sulfonamide (vs. 3,5-dimethoxyphenyl).
b. N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide (682346-99-2)
- Structural Differences :
- Hydroxy and dimethyl groups on the phenyl ring (vs. dimethoxy).
- Lacks the oxadiazole moiety.
Fluorophenyl-Substituted Analogs
a. N-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)-2-propenamide (853351-73-2)
Critical Analysis of Structural Modifications
- Oxadiazole Substitutions : Fluorine’s electronegativity in the target compound may enhance binding to polar enzyme pockets, whereas methoxy groups (e.g., in Z9 or 8e) contribute to solubility but reduce electrophilicity .
- Sulfonamide vs. Amide : Sulfonamides generally exhibit stronger hydrogen-bonding and rigidity compared to acetamides or propenamides, favoring target selectivity .
- Aromatic Substituents : 3,5-Dimethoxyphenyl provides steric bulk and electron-donating effects, contrasting with dimethyl or hydroxy groups that may limit π-stacking interactions .
Biological Activity
N-(3,5-Dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound of interest due to its potential biological activities. This article presents a detailed examination of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H19F N4O4S
- Molecular Weight : 394.43 g/mol
The biological activity of this compound is attributed to its ability to interact with various biological targets. The oxadiazole moiety is known for its role in modulating signaling pathways related to inflammation and cancer. Specifically, the compound may inhibit certain enzymes or receptors involved in these processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance:
- In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
- Case Study : A derivative with a similar structure showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Antibacterial : Compounds with similar thiophene and sulfonamide groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a related sulfonamide exhibited an MIC value of 32 µg/mL against Staphylococcus aureus .
- Antifungal : In a comparative study, derivatives demonstrated antifungal activity against Candida species with promising results in reducing fungal growth .
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 µM | |
| Antibacterial | Staphylococcus aureus | 32 µg/mL | |
| Antifungal | Candida species | Not specified |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:
- Absorption : The compound is expected to exhibit moderate absorption characteristics due to its lipophilicity.
- Metabolism : Initial studies suggest hepatic metabolism may play a role in its bioavailability.
- Toxicity : Toxicological assessments indicate that similar compounds have low toxicity profiles at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves coupling the thiophene-3-sulfonamide core with the 3-(3-fluorophenyl)-1,2,4-oxadiazole moiety. A stepwise approach includes:
Sulfonamide formation : Reacting thiophene-3-sulfonyl chloride with N-methyl-3,5-dimethoxyaniline under basic conditions (e.g., pyridine or triethylamine).
Oxadiazole cyclization : Using a nitrile intermediate and hydroxylamine in refluxing ethanol to form the 1,2,4-oxadiazole ring .
- Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (60–80%) are achievable using microwave-assisted synthesis for cyclization steps .
Q. How can the purity and structural identity of the compound be validated?
- Analytical Techniques :
- HPLC/MS : Confirm molecular weight and purity (>95%).
- NMR (¹H/¹³C) : Verify substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, fluorophenyl protons at δ 6.8–7.4 ppm).
- Elemental Analysis : Match calculated vs. observed C, H, N, S values within 0.3% deviation .
Q. What in vitro assays are suitable for initial biological activity screening?
- Targets : Prioritize kinases or GPCRs based on structural analogs (e.g., sulfonamide-containing inhibitors).
- Assays :
- Enzyme inhibition : Fluorescence polarization (FP) or TR-FRET assays.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
- Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound?
- Approach :
Docking (AutoDock Vina) : Model interactions with target proteins (e.g., EGFR kinase; PDB ID: 1M17). Focus on hydrogen bonding with the sulfonamide group and π-π stacking with the oxadiazole ring.
MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- Validation : Compare predicted binding affinities with experimental IC₅₀ values. Discrepancies >10-fold suggest model refinement (e.g., solvation effects) .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Example : If conflicting IC₅₀ values arise for kinase inhibition:
Replicate assays : Use identical enzyme lots and buffer conditions.
Structural verification : Confirm compound integrity via X-ray crystallography (SHELX refinement ).
Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to rule out pan-assay interference.
Q. How can the metabolic stability of this compound be evaluated for drug development?
- Methods :
- Microsomal stability assay : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS.
- CYP inhibition screening : Use fluorogenic substrates for CYP3A4/2D6.
- Data Interpretation : High clearance (>50% depletion in 30 min) suggests need for prodrug derivatization (e.g., masking the sulfonamide as a tert-butyl carbamate) .
Experimental Design Considerations
Q. What crystallographic techniques are optimal for resolving its 3D structure?
- Crystal Growth : Use vapor diffusion (e.g., 10 mg/mL in DMSO:ethanol 1:4 vs. reservoir containing 0.1 M Tris-HCl, pH 8.5).
- Data Collection : Synchrotron radiation (λ = 0.978 Å) for high-resolution (<1.5 Å) data.
- Refinement : SHELXL for anisotropic displacement parameters and disorder modeling .
Q. How to design analogs to improve solubility without compromising activity?
- Strategies :
- Introduce polar groups : Replace 3,5-dimethoxyphenyl with pyridyl (e.g., 3-pyridine) to enhance aqueous solubility.
- Prodrug approach : Convert sulfonamide to a phosphate ester for transient solubility.
- Evaluation : Measure logP (shake-flask method) and kinetic solubility in PBS (pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
